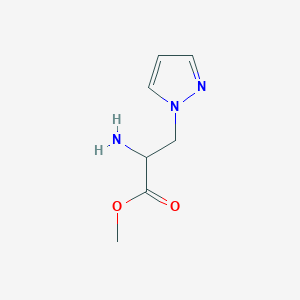

methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate

説明

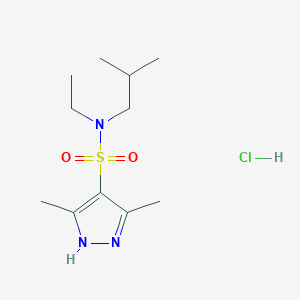

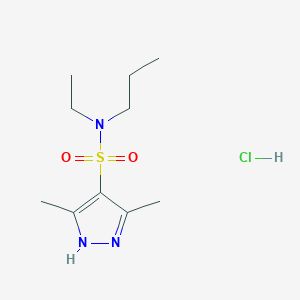

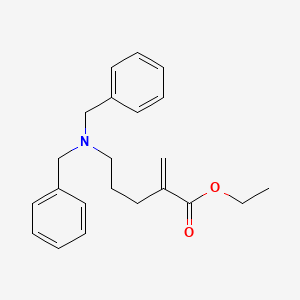

“Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate” is a chemical compound with the molecular formula C7H11N3O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate”, often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives . More specific synthesis methods for similar compounds can be found in various scientific literature .Molecular Structure Analysis

The molecular structure of “methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate” consists of a pyrazole ring attached to a propanoate group . The exact mass of the molecule is 169.085126602 g/mol .Physical And Chemical Properties Analysis

“Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate” has a molecular weight of 169.18 g/mol, a topological polar surface area of 70.1 Ų, and a complexity of 174 . It also has one hydrogen bond donor count and four hydrogen bond acceptor counts .科学的研究の応用

-

Antifungal Activity

- Field : Medicinal Chemistry

- Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .

- Method : The compounds were tested using an in vitro mycelia growth inhibition assay .

- Results : Most of the compounds displayed moderate to excellent activities .

-

Organic Synthesis

- Field : Organic Chemistry

- Application : 5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .

- Method : Various approaches were used, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- Results : These compounds have been used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

-

Antileishmanial and Antimalarial Evaluation

- Field : Medicinal Chemistry

- Application : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound .

- Method : The compound was evaluated using a molecular simulation study .

- Results : The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

-

Raw Material and Intermediate in Organic Synthesis

- Field : Industrial Chemistry

- Application : The compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

- Method : The compound is used as a raw material and intermediate in various chemical reactions .

- Results : The compound has been used to produce a variety of products in the fields of pharmaceuticals, agrochemicals, and dyestuff .

-

Pesticides

- Field : Agrochemistry

- Application : Pyrazoles have potential applications in the agrochemical industry as pesticides .

- Method : The specific methods of application would depend on the type of pesticide and the target pests .

- Results : The use of pyrazoles as pesticides can help control a variety of pests, contributing to increased crop yields .

-

Anti-Inflammatory Medications

- Field : Medicinal Chemistry

- Application : Pyrazoles can be used in the development of anti-inflammatory medications .

- Method : The specific methods of application would depend on the type of inflammation being treated and the specific formulation of the medication .

- Results : The use of pyrazoles in anti-inflammatory medications can help reduce inflammation and alleviate symptoms in patients .

-

Fluorescent Properties

- Field : Material Science

- Application : Pyrazole derivatives have been found to exhibit fluorescent properties, making them useful in the development of new materials .

- Method : The specific methods of application would depend on the type of material being developed and the desired properties .

- Results : The use of pyrazoles in material science can lead to the development of new materials with unique properties .

-

Antitumor Drugs

- Field : Medicinal Chemistry

- Application : Pyrazoles have potential applications in the medicinal chemistry industry as antitumor drugs .

- Method : The specific methods of application would depend on the type of tumor being treated and the specific formulation of the drug .

- Results : The use of pyrazoles in antitumor drugs can help reduce tumor growth and improve patient outcomes .

Safety And Hazards

特性

IUPAC Name |

methyl 2-amino-3-pyrazol-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-12-7(11)6(8)5-10-4-2-3-9-10/h2-4,6H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKIBRUHOBWZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN1C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419435.png)

![1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride](/img/structure/B1419440.png)

![N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide](/img/structure/B1419443.png)

![N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1419449.png)

![4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride](/img/structure/B1419452.png)